4-(Oxan-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-9(11)3-1-2-8-4-6-12-7-5-8/h8H,1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBUNZUVYRMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011803-87-4 | |
| Record name | 4-(oxan-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Oxan 4 Yl Butanoic Acid and Its Structural Analogs
Strategic Approaches to the Core Butanoic Acid Scaffold
The construction of the butanoic acid portion of the molecule is a critical first step, for which several effective methodologies have been developed. These strategies can be broadly categorized into the functionalization of existing carboxylic acids and the elongation of shorter carbon chains.
Carboxylic Acid Functionalization Techniques
Direct functionalization of carboxylic acids offers an efficient route to introduce the desired side chains. One prominent method involves the C-H activation of cycloalkanecarboxylic acids. For instance, palladium-catalyzed transannular γ-methylene C-H arylation has been successfully applied to various cycloalkane carboxylic acids, including those with cyclobutane (B1203170) to cyclooctane (B165968) rings. nih.gov This approach allows for the direct introduction of an aryl group at the γ-position, which can be a precursor to the oxane ring or a point for further modification.
Another strategy involves the lactonization of unactivated primary C–H bonds in carboxylic acids. This has been achieved using a chiral manganese catalyst with aqueous hydrogen peroxide, leading to the formation of γ-lactones. acs.org While the direct synthesis of 4-(oxan-4-yl)butanoic acid via this method is not explicitly detailed, the principle of functionalizing a butanoic acid derivative at the γ-position is well-established.
Furthermore, the synthesis of 4-oxo-2-butenoic acids through a microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid provides a versatile intermediate. nih.gov This intermediate can be further elaborated to introduce the tetrahydropyran (B127337) moiety and reduce the ketone and alkene functionalities to yield the target butanoic acid scaffold. A specific example is the synthesis of (E)-4-oxo-4-(tetrahydro-2H-pyran-4-yl)but-2-enoic acid. nih.gov
The conversion of existing carboxylic acids or their derivatives, such as acid chlorides, into more complex structures is also a common approach. For example, 4-aryl-4-oxobutanoic acid amides have been synthesized as calpain inhibitors, demonstrating the feasibility of building upon a butanoic acid framework. nih.gov Similarly, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) yields a functionalized butanoic acid derivative, showcasing the versatility of this scaffold in synthesizing heterocyclic compounds. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Cycloalkane Carboxylic Acids | Pd Catalyst, Ligands (e.g., quinuclidine-pyridones) | γ-Aryl-cycloalkane Carboxylic Acids | Not specified | nih.gov |
| Butanoic Acid Derivatives | Chiral Mn Catalyst, H₂O₂ | γ-Lactones | 7-12% | acs.org |
| Methyl Ketone Derivatives, Glyoxylic Acid | Microwave, Tosic Acid or Pyrrolidine/Acetic Acid | 4-Oxo-2-butenoic Acids | Moderate to Excellent | nih.gov |
| 4-Aryl-4-oxobutanoic Acids | Amidation Reagents | 4-Aryl-4-oxobutanoic Acid Amides | Not specified | nih.gov |
| 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic Acid | Antipyrine | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Not specified | researchgate.net |
Alkylation and Chain Elongation Strategies
Chain elongation provides an alternative pathway to the butanoic acid scaffold, often starting from smaller, readily available molecules. A classic example is the alkylation of terminal alkynes. youtube.com This method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide, followed by an SN2 reaction with an alkyl halide. This allows for the stepwise construction of the carbon chain, which can then be further modified to the butanoic acid.
Another powerful technique is the use of a molecular building block approach. pitt.edu This strategy employs orthogonally protected bis-amino acids that can be coupled to create rigid oligomeric scaffolds. While not directly applied to this compound in the provided context, this modular approach to chain elongation offers a high degree of control over the final structure.
The synthesis of pyrazolyl pentanoic and butanoic acids via a cascade annulation/ring-opening reaction between hydrazones and dienones also illustrates a sophisticated chain elongation strategy. rsc.org This copper-catalyzed aerobic reaction first forms a spiro pyrazoline, which then undergoes nucleophilic ring-opening by water to yield the desired acid derivatives.
Incorporation and Functionalization of the Tetrahydropyran Moiety
The tetrahydropyran (oxane) ring is a key structural feature, and its efficient and stereoselective synthesis is paramount. A variety of methods have been developed to construct this heterocyclic system, with ring-closing metathesis and stereoselective cyclization reactions being particularly prominent.
Ring-Closing Metathesis in Tetrahydropyran Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic ethers, including tetrahydropyrans. rsc.orgnih.govresearchgate.net This reaction typically involves the use of ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene precursor. beilstein-journals.org For instance, the synthesis of dihydropyrans can be achieved through a sequence involving Suzuki-Miyaura coupling followed by RCM. nih.gov These dihydropyrans can then be readily hydrogenated to the corresponding tetrahydropyran derivatives. nih.gov
The application of RCM is not limited to simple systems. It has been successfully employed in the synthesis of complex natural products containing tetrahydropyran rings, such as neopeltolide (B1256781) and amphidinol 3. nih.govnih.gov In the synthesis of the bis-tetrahydropyran core of amphidinol 3, an asymmetric glycolate (B3277807) alkylation/ring-closing metathesis sequence was utilized to construct the THP rings from a common intermediate. nih.gov Similarly, the stereoselective synthesis of (+)-SCH 351448, a macrodiolide, utilized RCM of an open diene diester intermediate to form a 28-membered ring containing oxane units. nih.govelsevierpure.com
The choice of catalyst can be crucial for the success of the RCM reaction. While second-generation Grubbs catalysts are often effective, first-generation catalysts in the presence of ethene have shown superior results in certain enyne metathesis reactions leading to dihydropyrans. beilstein-journals.org
| Precursor Type | Catalyst | Product | Key Features | Reference(s) |
| Dienol | Grubbs or Hoveyda-Grubbs Catalysts | Dihydropyran/Tetrahydropyran | Versatile for natural product synthesis | nih.govresearchgate.net |
| Diene from Asymmetric Glycolate Alkylation | Not specified | Tetrahydropyran | Convergent synthesis of complex molecules | nih.gov |
| Open Diene Diester | Not specified | Macrodiolide with Oxane Units | Construction of large, complex rings | nih.govelsevierpure.com |
| Prochiral Oxaenediyne | Grubbs 1st Generation Catalyst | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyran | Chemoselective enyne metathesis | beilstein-journals.org |
Stereoselective Introduction of the Oxane Ring
Achieving the desired stereochemistry in the tetrahydropyran ring is often a critical challenge. Several strategies have been developed to address this, including various cyclization reactions.
Reductive cyclizations of hydroxysulfinyl ketones have been shown to produce cis-2,6-disubstituted tetrahydropyrans with high stereocontrol. acs.org This method involves the reduction of enantiopure ketosulfinyl esters, followed by formation of a Weinreb amide and ketone, and subsequent reductive cyclization.
Convergent synthesis of trans-fused poly-tetrahydropyrans has been achieved through a sequence involving the coupling of a cyclic triflate with an acetylene (B1199291) unit, oxidation to a diketone, formation of a dihemiacetal, and stereoselective reduction. researchgate.net Another convergent approach for trans-fused oxane ring systems utilizes Ni(II)/Cr(II)-mediated cross-coupling reactions. ulpgc.es
Intramolecular hydroalkoxylation of hydroxy olefins, catalyzed by platinum or other transition metals, provides a direct route to tetrahydropyrans. organic-chemistry.org This method tolerates a variety of functional groups and can proceed with high stereoselectivity. Similarly, radical cyclization of β-alkoxyacrylates has been used to prepare oxane units in the synthesis of complex molecules like (+)-SCH 351448. nih.govelsevierpure.com
Enantioselective and Diastereoselective Synthesis of Chiral Variants
The synthesis of specific enantiomers or diastereomers of this compound and its analogs is often required for biological applications. Several methods have been developed to achieve this with high stereoselectivity.
One approach involves the use of chiral auxiliaries. For example, the Nagao asymmetric acetate (B1210297) aldol reaction has been used to set a key stereocenter in the synthesis of neopeltolide, which contains a tetrahydropyran ring. nih.gov
Catalytic asymmetric methods are also highly valuable. An iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide has been developed to prepare oxetanes bearing all-carbon quaternary stereocenters, which could be precursors to functionalized tetrahydropyrans. nih.gov Furthermore, a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction has been utilized for the synthesis of enantiopure nitrogen-containing heterocyclic compounds, demonstrating a powerful strategy for creating chiral centers. rsc.org
The enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acid from aspartic acid highlights a strategy where a chiral starting material is used to control the stereochemistry of the final product. scielo.br This approach allows for the synthesis of both enantiomers by starting with the corresponding D- or L-aspartic acid.
Finally, stereoselective synthesis can also be achieved through phase-transfer catalysis. The enantioselective synthesis of physostigmine (B191203) precursors has been accomplished using a chiral phase-transfer catalyst in a biphasic reaction mixture, resulting in high chemical and optical yields. google.com
Asymmetric Catalysis in C-C Bond Formation
The creation of chiral centers with high enantiopurity is a cornerstone of modern pharmaceutical synthesis. Asymmetric catalysis provides a powerful avenue for achieving this by utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of this compound, asymmetric catalysis can be instrumental in establishing the stereochemistry of precursors.
Key carbon-carbon bond-forming reactions, such as conjugate additions, alkylations, and aldol reactions, can be rendered asymmetric through the use of chiral catalysts. For instance, the enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated ester, which can be a precursor to the butanoic acid side chain, is a well-established method. Chiral ligands, often based on privileged scaffolds like BINOL or Salen, can coordinate to a metal center (e.g., copper or rhodium) to create a chiral environment that directs the stereochemical outcome of the reaction.
Furthermore, asymmetric alkylation of a nucleophilic precursor containing the oxane moiety represents another viable strategy. The use of chiral phase-transfer catalysts or chiral metal complexes can facilitate the enantioselective introduction of a four-carbon side chain or a precursor that can be subsequently elaborated to the desired butanoic acid.
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This well-established strategy offers a reliable method for achieving high levels of stereocontrol. For the synthesis of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.orgresearchgate.net The resulting chiral amide can then undergo diastereoselective alkylation, where the bulky auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps. researchgate.net
Ligand-mediated approaches are closely intertwined with asymmetric catalysis, where the chiral ligand plays a crucial role in inducing stereoselectivity. A wide array of chiral ligands, including those based on phosphorus, nitrogen, and oxygen donor atoms, have been developed to influence the outcome of metal-catalyzed reactions. In the synthesis of precursors to this compound, chiral ligands can be employed in reactions such as asymmetric hydrogenation or hydroformylation to set the desired stereocenter. The development of recyclable chiral auxiliaries, for instance, by immobilizing them on a solid support, is an active area of research aimed at improving the sustainability of these methods. bath.ac.uk
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact and enhance safety and efficiency. acs.org This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. kahedu.edu.in
Solvent-Free and Aqueous Reaction Environments
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). kahedu.edu.in This has led to the exploration of solvent-free reaction conditions and the use of water as a benign reaction medium. researchgate.net For the synthesis of tetrahydropyran derivatives, which form the core of this compound, solvent-free methods have shown promise. For example, the Prins cyclization, a key reaction for forming the tetrahydropyran ring, can be efficiently catalyzed by solid acids like p-toluenesulfonic acid on silica (B1680970) gel under solvent-free grinding conditions. scielo.brscispace.com Microwave irradiation is another technique that can facilitate solvent-free reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net
Water is an attractive alternative to organic solvents due to its low cost, non-flammability, and environmental compatibility. While many organic reagents have limited solubility in water, the use of phase-transfer catalysts or water-tolerant Lewis acids can enable reactions to be carried out in aqueous media.
Catalyst Development for Sustainable Synthesis
The development of highly active, selective, and recyclable catalysts is a cornerstone of green chemistry. blazingprojects.comresearchgate.net Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, thus reducing waste and cost. researchgate.net Acid-modified clays, for instance, have been investigated as catalysts for the synthesis of tetrahydropyranols under solvent-free conditions. abo.fi
Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a highly sustainable approach. Enzymes operate under mild conditions, are highly selective, and are biodegradable. For the synthesis of chiral building blocks, enzymes such as lipases and ketoreductases can be employed for kinetic resolutions or asymmetric reductions, respectively. The development of novel catalysts, including those based on earth-abundant metals and magnetically recoverable systems, is an active area of research aimed at making organic synthesis more sustainable. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| Asymmetric Catalysis | Utilizes a small amount of a chiral catalyst to induce high enantioselectivity in key bond-forming reactions. | High atom economy, potential for high turnover numbers, and the ability to generate large quantities of chiral product from a small amount of catalyst. | Catalysts and ligands can be expensive and sensitive to air and moisture. Optimization of reaction conditions can be time-consuming. |
| Chiral Auxiliary | Involves the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. | High diastereoselectivity is often achieved, and the methods are generally reliable and well-established. wikipedia.orgresearchgate.net | Requires stoichiometric amounts of the auxiliary, leading to lower atom economy. Additional steps are needed for attachment and removal of the auxiliary. researchgate.net |
| Green Chemistry | Employs principles such as the use of safer solvents, renewable resources, and recyclable catalysts to minimize environmental impact. acs.orgkahedu.edu.in | Environmentally friendly, often uses milder reaction conditions, and can lead to cost savings through catalyst recycling and reduced waste. scielo.brscispace.comresearchgate.net | The development of efficient and robust green catalysts or processes for a specific transformation can be challenging. abo.fi |
Table 1: Comparative Analysis of Synthetic Routes
Chemical Reactivity and Derivatization Pathways of 4 Oxan 4 Yl Butanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is the most reactive site in the 4-(Oxan-4-yl)butanoic acid molecule, readily undergoing a variety of well-established transformations to form a range of important derivatives. These reactions are fundamental to its use as a building block in organic synthesis.
Esterification Dynamics and Kinetics
The conversion of this compound to its corresponding esters is a cornerstone of its derivatization. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgcerritos.edu This is a reversible equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org
The kinetics of the esterification of aliphatic carboxylic acids like this compound are influenced by several factors, including the structure of the alcohol, temperature, and the concentration of the catalyst. For the esterification of a similar aliphatic acid, butanoic acid, with ethanol, the reaction is typically conducted at reflux temperatures. The rate of reaction is dependent on the concentration of both the carboxylic acid and the alcohol, as well as the acid catalyst.
Table 1: Representative Kinetic Data for the Esterification of Butanoic Acid with Ethanol
| Parameter | Value | Conditions |
| Reaction | Butanoic Acid + Ethanol ⇌ Ethyl Butanoate + Water | Acid Catalyst (H₂SO₄) |
| Temperature | 60°C | Isothermal |
| Molar Ratio (Ethanol:Acid) | 10:1 | Excess Alcohol |
| Maximum Conversion | ~80% | At Equilibrium researchgate.net |
This data is representative of a typical aliphatic carboxylic acid and is used as an analogue for this compound.
Amide Formation and Peptide Coupling Methodologies
The formation of an amide bond from this compound and an amine is a critical transformation, particularly in medicinal chemistry and materials science. Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to an acid-base reaction forming a stable carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents.
Several classes of coupling reagents are effective for the synthesis of amides from aliphatic carboxylic acids. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium and phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemistrysteps.comnih.gov The choice of coupling reagent can significantly impact the reaction yield and purity of the final amide, especially when dealing with sensitive or sterically hindered substrates.
Table 2: Comparison of Coupling Reagents for Amide Synthesis from Aliphatic Carboxylic Acids
| Coupling Reagent | Additive | Typical Solvent | General Yields | Notes |
| DCC | HOBt or DMAP | Dichloromethane (DCM) | Good to Excellent | By-product (DCU) is poorly soluble, facilitating removal by filtration. |
| EDC | HOBt or DMAP | DCM, DMF | Good to Excellent | Water-soluble by-product, easily removed by aqueous workup. researchgate.net |
| HATU | DIPEA | DMF | Excellent | Often used for challenging couplings, including sterically hindered amines. nih.gov |
This data is based on general findings for aliphatic carboxylic acids and serves as a guide for the reactivity of this compound.
Anhydride (B1165640) and Acyl Halide Derivatization
For transformations requiring a more reactive electrophile than the carboxylic acid itself, this compound can be converted into its corresponding acid anhydride or acyl halide. Acyl halides, particularly acyl chlorides, are highly reactive intermediates that can be readily converted into a wide range of other carboxylic acid derivatives. acs.org
The most common method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). wikipedia.org Oxalyl chloride is another effective reagent for this transformation.
Acid anhydrides of this compound can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of the corresponding acyl chloride with a carboxylate salt. masterorganicchemistry.com Alternatively, dehydration of the carboxylic acid can be achieved at high temperatures, though this is often not practical for more complex molecules.
Transformations within the Alkane Chain of the Butanoic Acid Moiety
While the carboxylic acid group is the primary site of reactivity, the alkane chain of the butanoic acid portion of this compound can also undergo selective functionalization, opening up pathways to more complex molecular architectures.
Alpha-Carbon Functionalization Reactions
The carbon atom adjacent to the carboxylic acid group (the α-carbon) is activated towards certain types of reactions. One of the most important of these is α-halogenation, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comorganic-chemistry.org This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃). wikipedia.org The reaction proceeds via the formation of an intermediate acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. masterorganicchemistry.comnrochemistry.com
The resulting α-halo acid is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the alpha position, including amino groups (for the synthesis of α-amino acids), hydroxyl groups, and cyano groups.
Furthermore, the ester derivatives of this compound can be deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction, allowing for the introduction of a new carbon-carbon bond at the α-position. libretexts.org
Remote Functionalization and C-H Activation
The selective functionalization of the C-H bonds at positions remote from the carboxylic acid group (β, γ, and δ positions) presents a significant synthetic challenge due to the inert nature of these bonds. However, recent advances in transition metal catalysis, particularly with palladium, have enabled such transformations. rsc.orgresearchgate.net
These reactions typically employ a directing group strategy, where a functional group on the substrate coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. While the carboxylic acid group itself can act as a directing group, more sophisticated ligands are often required to achieve high reactivity and selectivity. acs.org The choice of ligand can have a profound effect on which C-H bond is activated. For example, different pyridine-type ligands can direct the arylation to either the β or γ position of an aliphatic acid. nih.gov
Table 3: Potential Remote C-H Functionalization of this compound
| Position | Reaction Type | Catalyst System (Example) | Ligand Type (Example) |
| β-C-H | Arylation | Pd(OAc)₂ | Pyridine-type ligands |
| γ-C-H | Arylation | Pd(OAc)₂ | Bidentate ligands (e.g., amino acids) |
| δ-C-H | Arylation | Pd(OAc)₂ | Specialized bidentate ligands |
This table illustrates the potential for remote functionalization based on established methodologies for other aliphatic carboxylic acids.
The development of these C-H activation methodologies allows for the late-stage functionalization of the aliphatic chain of this compound, providing access to a wide array of novel derivatives that would be difficult to synthesize through traditional methods.
Oxidative and Reductive Manipulations of the Butanoic Chain
The butanoic acid chain of this compound is amenable to various oxidative and reductive transformations, primarily centered around the carboxylic acid functionality.
Reductive Manipulations:
The carboxylic acid group can be reduced to a primary alcohol, yielding 4-(Oxan-4-yl)butan-1-ol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids.
The general transformation is as follows:
Reactant: this compound
Reagent: Lithium aluminum hydride (LiAlH₄)
Product: 4-(Oxan-4-yl)butan-1-ol
Oxidative Manipulations:
The saturated alkyl chain of the butanoic acid moiety is generally resistant to oxidation under mild conditions. However, the carboxylic acid group itself is at a high oxidation state. More aggressive oxidation conditions could potentially lead to the cleavage of the carbon-carbon bonds within the butanoic acid chain, though such transformations are less common and typically require harsh reagents. Specific studies detailing the oxidative degradation of the butanoic chain in this compound are not prevalent in the scientific literature.
Chemical Modifications of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (oxane) ring is a saturated heterocyclic ether and is generally less reactive than its unsaturated counterparts. However, it can undergo specific chemical modifications.
Electrophilic and Nucleophilic Substitutions on the Oxane Ring
Direct electrophilic or nucleophilic substitution on the unsubstituted carbon atoms of the tetrahydropyran ring is challenging due to the lack of activation. The C-H bonds are strong and non-polarized, and there are no readily available leaving groups.
However, in substituted tetrahydropyran systems, such as those containing hydroxyl or other activating groups, nucleophilic substitution reactions can occur. For instance, in tetrahydropyran acetals, the selectivity of nucleophilic substitution is highly dependent on the solvent polarity, with nonpolar solvents favoring an SN2 mechanism and polar solvents favoring an SN1 pathway.
Ring Transformations and Rearrangement Reactions
The tetrahydropyran ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.
Ring-Opening Reactions:
Acid-catalyzed cleavage of the ether linkage in the tetrahydropyran ring can occur, particularly in the presence of strong acids and nucleophiles. masterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The reaction can follow either an SN1 or SN2 pathway depending on the substitution pattern of the ring and the stability of the resulting carbocation intermediate. For an unsubstituted ring like in this compound, an SN2 mechanism is more likely.
A possible mechanism for the acid-catalyzed ring-opening of a substituted tetrahydropyran involves the attack of a hydroxyl radical, which is more likely to occur on larger rings due to reduced steric hindrance. nih.gov
Ring Transformations and Rearrangements:
The synthesis of tetrahydropyran rings can be achieved through various methods, including the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. While this is a formation method, understanding the reverse reaction can provide insights into potential rearrangement pathways.
Conjugation and Linker Chemistry for Complex Molecular Architectures
The bifunctional nature of this compound, possessing a terminal carboxylic acid and a stable heterocyclic ring, makes it a potentially useful linker in the construction of more complex molecules. The carboxylic acid provides a handle for conjugation to other molecules, such as peptides, drugs, or biomolecules, through the formation of amide or ester bonds.
The conjugation process would typically involve the activation of the carboxylic acid group of this compound using standard coupling reagents (e.g., carbodiimides like DCC or EDC, or reagents like HATU) to facilitate amide bond formation with an amine-containing molecule. Similarly, Fischer esterification can be employed to link it to molecules bearing hydroxyl groups.
Reaction Product Characterization and Mechanistic Elucidation
The characterization of reaction products derived from this compound and the elucidation of the underlying reaction mechanisms rely on a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the structure of the products. For instance, in the reduction of the carboxylic acid to an alcohol, the disappearance of the carboxylic acid proton signal in ¹H NMR and the upfield shift of the carbonyl carbon signal in ¹³C NMR would be key indicators of the transformation.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide information about their structure through fragmentation patterns. For butanoic acid and its derivatives, characteristic fragmentation patterns can be observed. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of specific functional groups. For example, the conversion of the carboxylic acid (strong, broad O-H stretch and a C=O stretch) to an alcohol (strong, broad O-H stretch) would be readily observable.
Mechanistic Elucidation:
Mechanistic studies of reactions involving this compound would involve techniques such as kinetic studies, isotopic labeling, and computational modeling. For instance, the mechanism of ether cleavage in the tetrahydropyran ring can be investigated by studying the reaction kinetics under different acidic conditions and by using deuterated solvents to probe proton transfer steps. wikipedia.orgmasterorganicchemistry.com
Below is an interactive data table summarizing the expected spectroscopic data for this compound and its potential reduction product.
| Compound Name | Molecular Formula | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (cm⁻¹) |
| This compound | C₉H₁₆O₃ | ~10-12 ppm (br s, 1H, COOH), ~3.9 ppm (m, 2H, -O-CH₂-), ~3.3 ppm (m, 2H, -O-CH₂-), ~2.3 ppm (t, 2H, -CH₂-COOH) | ~179 ppm (C=O), ~67 ppm (-O-CH₂-), ~35-40 ppm (alkyl chain carbons) | 2500-3300 (broad, O-H), 1710 (C=O) |
| 4-(Oxan-4-yl)butan-1-ol | C₉H₁₈O₂ | ~3.6 ppm (t, 2H, -CH₂-OH), ~3.9 ppm (m, 2H, -O-CH₂-), ~3.3 ppm (m, 2H, -O-CH₂-), ~1.5 ppm (br s, 1H, -OH) | ~68 ppm (-O-CH₂-), ~62 ppm (-CH₂-OH), ~35-40 ppm (alkyl chain carbons) | 3200-3600 (broad, O-H) |
Advanced Spectroscopic and Structural Elucidation of 4 Oxan 4 Yl Butanoic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of 4-(Oxan-4-yl)butanoic acid derivatives. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all signals, especially for complex derivatives.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a this compound derivative, COSY would reveal the connectivity within the butanoic acid chain (e.g., correlations between the protons at C2, C3, and the methylene (B1212753) group attached to the oxane ring) and within the oxane ring itself (e.g., correlations between the axial and equatorial protons on each carbon of the ring).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton signals of the oxane ring's methylene groups would show direct correlations to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. princeton.edu For this compound derivatives, HMBC can show correlations from the protons on the carbon adjacent to the oxane ring to the carbons within the ring, confirming the connection point. Furthermore, it can link the protons of the butanoic acid chain to the carbonyl carbon of the carboxylic acid. princeton.edu
A hypothetical table of expected 2D NMR correlations for the parent compound is presented below.
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H at C2 | H at C3 | C2 | C1 (Carbonyl), C3, C4 |
| H at C3 | H at C2, H at C4' | C3 | C2, C4, C1 (Carbonyl) |
| H at C4' (CH attached to oxane) | H at C3, H on Oxane C4 | C4' | C3, Oxane C3, Oxane C5, Oxane C4 |
| H at Oxane C2, C6 (axial/equatorial) | H at Oxane C2, C6 (geminal), H at Oxane C3, C5 | Oxane C2, C6 | Oxane C3, C5, Oxane C4 |
| H at Oxane C3, C5 (axial/equatorial) | H at Oxane C3, C5 (geminal), H at Oxane C2, C6, H at Oxane C4 | Oxane C3, C5 | Oxane C2, C6, C4', Oxane C4 |
For derivatives of this compound that exist in a crystalline or solid form, solid-state NMR (ssNMR) spectroscopy provides valuable insights into their structure and polymorphism. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. researchgate.netrsc.org
Solid-state ¹³C NMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between different crystalline forms (polymorphs) of a compound, as the chemical shifts can vary with the local packing environment. nih.gov This is critical in pharmaceutical and material science applications where different polymorphs can have different physical properties. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the butanoic acid chain relative to the oxane ring.
Quantitative NMR (qNMR) is a powerful method for determining the purity of organic compounds, including derivatives of this compound. The principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.
To perform a qNMR analysis, a known amount of the sample is mixed with a known amount of a certified internal standard. The purity of the analyte can then be calculated by comparing the integral of a specific resonance of the analyte with that of the internal standard. For this compound derivatives, a well-resolved proton signal, for instance, from the methylene group adjacent to the carboxylic acid, can be used for quantification. The key advantages of qNMR include its high precision, the ability to measure purity without a reference standard of the analyte itself, and its non-destructive nature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the functional groups within a molecule.
The IR and Raman spectra of this compound derivatives are dominated by the characteristic vibrations of the carboxylic acid and the oxane ring.
Carboxylic Acid Group:
The O-H stretch of the carboxylic acid appears as a very broad and strong absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding in the dimeric form. libretexts.orglibretexts.org
The C=O (carbonyl) stretching vibration gives rise to a strong, sharp band in the IR spectrum, usually between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid dimer. libretexts.orglibretexts.org
The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum.
Oxane Ring:
The C-O-C stretching vibrations of the ether linkage in the oxane ring typically result in a strong band in the IR spectrum, generally found in the 1150-1050 cm⁻¹ region.
The C-H stretching vibrations of the methylene groups of the ring and the butanoic acid chain are observed in the 3000-2850 cm⁻¹ region. libretexts.org
The CH₂ scissoring and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹).
A summary of expected characteristic vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Oxane Ring | C-O-C stretch | 1150 - 1050 | Strong |
| Alkane Chain/Ring | C-H stretch | 3000 - 2850 | Medium to Strong |
| Alkane Chain/Ring | CH₂ bend | 1470 - 1450 | Medium |
Vibrational spectroscopy is a sensitive tool for studying the conformational isomers of molecules. For this compound derivatives, conformational flexibility exists in both the oxane ring (chair, boat, twist-boat conformations) and the butanoic acid side chain. The chair conformation is generally the most stable for a simple oxane ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and providing structural insights through the analysis of fragmentation patterns. The molecular ion (M+) peak, corresponding to the intact molecule minus one electron, is expected, although it may be weak for aliphatic acids.
The fragmentation of this compound is predictable based on the established fragmentation rules for carboxylic acids and cyclic ethers. Key fragmentation pathways would include:
α-cleavage: Fission of the C-C bonds adjacent to the carbonyl group. This can lead to the loss of the propyl-oxane group or the carboxylic acid group. A significant peak is expected from the loss of the hydroxyl radical (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond. miamioh.eduwikipedia.org For this compound, this would lead to a neutral alkene fragment and a charged enol.
Ring Cleavage: The oxane ring can undergo fragmentation, typically initiated by cleavage alpha to the ether oxygen, leading to a series of characteristic smaller fragments. libretexts.org
Tandem mass spectrometry (MS/MS), also known as collision-induced dissociation (CID), provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For a derivative of this compound, such as an amide or ester, MS/MS can be used to sequence the molecule and pinpoint the location of substituents.
In a hypothetical MS/MS experiment on the protonated molecule [M+H]⁺ of this compound, the precursor ion would be isolated and subjected to collision with an inert gas. The resulting product ions would correspond to specific structural motifs. For example, the fragmentation of a related butanoic acid derivative has been predicted, showing characteristic losses. nih.gov A similar approach for this compound would likely show initial loss of water (H₂O) from the protonated carboxylic acid, followed by fragmentation of the alkyl chain and the oxane ring, providing unambiguous confirmation of its connectivity.
A predicted fragmentation pathway for a protonated butyric acid derivative is shown below, illustrating the types of cleavages that can be elucidated using MS/MS. nih.gov
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss |
| 218 | 190 | C₂H₄ (ethylene) |
| 218 | 162 | C₂H₄ followed by C₂H₄ |
| 162 | 116 | CO₂ (carbon dioxide) |
This table is illustrative and based on a related butanoic acid derivative.
High-resolution mass spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound (C₉H₁₆O₃), the theoretical exact mass can be calculated and compared to the experimental value to confirm its identity.
HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov This capability is crucial for differentiating the target compound from potential isomers or impurities.
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 173.11722 |
| [M+Na]⁺ | 195.09916 |
| [M-H]⁻ | 171.10266 |
| [M+K]⁺ | 211.07310 |
| [M+NH₄]⁺ | 190.14376 |
For the analysis of this compound in complex mixtures, such as reaction monitoring or biological samples, mass spectrometry is coupled with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for the analysis of non-volatile and thermally labile compounds. The compound would first be separated from other components in the mixture by liquid chromatography, typically reversed-phase HPLC, and then introduced into the mass spectrometer for detection. For carboxylic acids, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is usually required to convert this compound into a more volatile ester or silyl (B83357) derivative before it can be analyzed by GC-MS. This technique provides excellent separation and sensitive detection.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.
While a crystal structure for this compound itself is not publicly available, analysis of related structures containing a tetrahydropyran (B127337) (oxane) ring provides insight into its likely conformation. The oxane ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org The butanoic acid substituent at the 4-position would likely occupy an equatorial position to minimize 1,3-diaxial interactions.
The table below summarizes crystallographic data for compounds containing a pyran or related heterocyclic ring, illustrating the type of information obtained from an X-ray diffraction experiment.
Table 2: Illustrative Crystallographic Data for Heterocyclic Compounds
| Compound | Crystal System | Space Group | Key Conformational Feature |
|---|---|---|---|
| 2,3,4,12-tetrahydro-1H-5-oxatetraphen-1-one nih.gov | Monoclinic | P2₁/c | Pyran ring in a flattened-boat conformation. nih.gov |
| 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nih.gov | Monoclinic | P2₁/c | Pyran ring in an envelope conformation. nih.gov |
| 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol redalyc.org | Monoclinic | P2₁/n | Nearly coplanar structure with dihedral angles between rings. redalyc.org |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution.
The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into a derivative of this compound, for example by substitution on the butanoic acid chain or the oxane ring, ECD could be used to assign its absolute stereochemistry.
The ECD spectrum of a chiral derivative would show positive or negative peaks (known as Cotton effects) at the wavelengths of its UV-Vis absorptions. eurekalert.org The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be unambiguously determined. lew.ro
Furthermore, even achiral molecules can exhibit an induced circular dichroism (ICD) signal when they bind to a chiral environment, such as a protein binding site. lew.ro This phenomenon can provide valuable information about the conformation of the molecule in its bound state.
Computational Chemistry and Theoretical Studies of 4 Oxan 4 Yl Butanoic Acid Systems
Quantum Mechanical (QM) Investigations
Quantum mechanical methods are fundamental to understanding the electronic properties and energetic landscape of 4-(Oxan-4-yl)butanoic acid at the atomic level. These calculations allow for a detailed exploration of its electronic structure, potential energy surfaces, and thermochemical characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of this size. Anharmonic DFT calculations have proven effective in elucidating the structure-spectra correlations in saturated carboxylic acids like propionic and butyric acid. nih.govacs.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically on the non-bonding p-orbitals of the oxygen atoms. quora.com This region, rich in electron density, is the most likely site for electrophilic attack. The LUMO, conversely, is anticipated to be an antibonding π* orbital associated with the carbonyl (C=O) bond of the carboxylic acid. quora.comcureffi.org This electron-deficient site is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
Based on DFT calculations of similar small carboxylic acids, the FMO properties for this compound can be predicted.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | ~ -10.5 | p-orbitals of Carboxyl Oxygen Atoms | Nucleophilic Center / Site of Electrophilic Attack |
| LUMO | ~ +1.5 | π* orbital of Carbonyl Group (C=O) | Electrophilic Center / Site of Nucleophilic Attack |
| HOMO-LUMO Gap | ~ 12.0 | - | Indicator of High Kinetic Stability |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). dtic.milnih.gov This tool is invaluable for predicting how a molecule will interact with other charged or polar species. nih.govresearchgate.net
For this compound, the MEP map is expected to show the most negative potential (typically colored red) around the carbonyl oxygen of the carboxylic acid group, consistent with its high electron density and role as a hydrogen bond acceptor. The ether oxygen within the oxane ring would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen. Conversely, the most positive potential (typically colored blue) is predicted to be located around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and hydrogen bond donation. The aliphatic portions of the molecule, including the carbon chain and the oxane ring carbons, would display a relatively neutral potential (green).
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Interaction Type |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Electrophilic Attack, Hydrogen Bond Acceptor |
| Carboxyl Hydrogen (-OH) | Strongly Positive | Blue | Nucleophilic Attack, Hydrogen Bond Donor |
| Ether Oxygen (-O-) | Moderately Negative | Yellow/Orange | Weak Electrophilic Attack, Hydrogen Bond Acceptor |
| Alkyl Chain & Ring Carbons | Near Neutral | Green | Van der Waals Interactions |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, are used to refine energies and geometries. For instance, ab initio calculations have been successfully employed to determine the energies of different conformers of tetrahydropyran (B127337), showing a significant energy difference between the stable chair conformation and higher-energy boat or twist forms. researchgate.net Such high-level calculations are essential for obtaining benchmark data and validating the results from more computationally efficient methods like DFT.
Computational methods are adept at predicting key thermochemical properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). acs.org High-level ab initio methods like the G3MP2 composite method have demonstrated excellent agreement with experimental results for the enthalpies of formation of carboxylic acid derivatives. nih.gov These predictions are vital for understanding the stability of this compound and the energetics of reactions it may undergo. For example, computational studies can model the thermodynamics of its synthesis or decomposition pathways. mdpi.com A computational analysis of the reaction between tetrahydropyran and atomic bromine has been used to understand reaction energetics and activation energies. montclair.edu
| Thermochemical Property | Significance | Method of Prediction |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | Indicates the molecule's intrinsic stability relative to its constituent elements. | Ab initio composite methods (e.g., G3, CBS-QB3) acs.org, DFT with corrections. |
| Gibbs Free Energy (ΔG°) | Determines the spontaneity of reactions involving the molecule. | Calculated from enthalpy and entropy at a given temperature. |
| Reaction Energetics (e.g., ΔHrxn) | Predicts whether reactions are exothermic or endothermic. | Calculated from the energies of reactants and products. |
Density Functional Theory (DFT) Calculations for Electronic Structure
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, a key area of investigation for MD simulations would be its conformational landscape. The molecule possesses flexibility in two main areas: the rotation around the C-C single bonds in the butanoic acid chain and the conformational flexibility of the oxane ring itself. The oxane ring, similar to cyclohexane, predominantly adopts a stable chair conformation. researchgate.netrsc.org However, it can undergo ring-flipping to other, less stable conformers like the boat or twist-boat forms. researchgate.net MD simulations can quantify the energy barriers between these conformations and determine the preferred orientation of the butanoic acid substituent (axial vs. equatorial). Furthermore, simulations in an aqueous environment would reveal how water molecules solvate the polar carboxylic acid head and the moderately polar oxane ring, providing a realistic picture of its behavior in biological or chemical systems.
| Dynamic Property | Information Gained from MD Simulations | Expected Behavior for this compound |
|---|---|---|
| Conformational Analysis | Identification of stable conformers and energy barriers for interconversion. | Oxane ring prefers a chair conformation; butanoic acid side chain exhibits rotational flexibility. |
| Solvent Effects | Structure of the solvation shell and hydrogen bonding network with solvent (e.g., water). | Strong hydrogen bonding at the carboxylic acid group; weaker interactions at the ether oxygen. |
| Molecular Flexibility | Root-mean-square deviation (RMSD) and fluctuation (RMSF) of atomic positions. | The butanoic acid chain is expected to be more flexible than the constrained oxane ring. |
Conformational Dynamics and Flexibility of the Molecule
The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. The molecule consists of a flexible butanoic acid chain attached to a tetrahydropyran (oxan) ring. The oxan ring itself can exist in various conformations, with the chair form being the most stable, analogous to cyclohexane. Within the chair conformation, substituents can occupy either axial or equatorial positions. For the butanoic acid substituent at the C4 position of the oxan ring, the equatorial position is generally favored to minimize steric hindrance.
A comprehensive conformational analysis of this compound would involve systematically rotating each dihedral angle and calculating the corresponding energy to map out the potential energy surface. This would reveal the global minimum energy conformation as well as other low-energy local minima that could be populated at room temperature.
Intermolecular Interactions with Solvent Systems
The interactions of this compound with solvent molecules are crucial for understanding its behavior in solution. The molecule possesses both hydrogen bond donor (the carboxylic acid -OH group) and acceptor (the carboxylic acid C=O group and the ether oxygen in the oxan ring) sites. In protic solvents like water or methanol, strong hydrogen bonds are expected to form between the solvent and these functional groups.
Computational approaches such as the conductor-like screening model (COSMO) or the polarizable continuum model (PCM) can be used to simulate the bulk solvent effects. For a more detailed understanding of specific solvent-solute interactions, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. These calculations can provide insights into the solvation shell structure and the energetics of solvation.
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate these intermolecular interactions. biointerfaceresearch.com It can quantify the strength of hydrogen bonds and other non-covalent interactions by analyzing the delocalization of electron density between the orbitals of the interacting molecules. In related systems, intermolecular hydrogen bonding has been shown to play a dominant role in the formation of supramolecular structures. mdpi.commdpi.com For this compound in an aqueous environment, water molecules would act as both hydrogen bond donors and acceptors, forming a complex and dynamic hydrogen-bonding network around the solute.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Molecular descriptors, which are numerical representations of a molecule's properties, are the foundation of QSRR models. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For this compound, relevant quantum-chemical descriptors would include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.
Atomic Charges: Calculating the partial charges on each atom can help in understanding the local reactivity of different parts of the molecule.
By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reactivity data, a predictive QSRR model could be developed.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.
Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. jcdronline.org By performing GIAO calculations, typically using DFT, one can predict the 1H and 13C NMR spectra of this compound. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. For complex spin systems, as might be found in the oxan ring, detailed analysis of coupling constants is also crucial for accurate spectral prediction. researchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using methods like DFT. biointerfaceresearch.com These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental data can help in assigning the observed spectral bands to specific molecular motions. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
| Spectroscopic Parameter | Computational Method | Predicted Information |
| 1H and 13C NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Chemical shifts of individual protons and carbon atoms. |
| Vibrational Frequencies | DFT (Density Functional Theory) | Frequencies and intensities of IR and Raman active vibrational modes. |
Computational Design of Novel this compound Analogs
Computational methods can be instrumental in the rational design of novel analogs of this compound with desired properties. By modifying the structure of the parent molecule in silico and calculating the properties of the resulting analogs, one can screen a large number of compounds without the need for their synthesis and experimental testing.
For example, if the goal is to design analogs with altered lipophilicity, one could systematically introduce different substituents on the oxan ring or the butanoic acid chain and calculate the partition coefficient (logP) for each analog. PubChem, for instance, provides predicted XlogP values for similar compounds. uni.luuni.lu
If the objective is to enhance a particular biological activity, molecular docking simulations could be employed to predict the binding affinity of the designed analogs to a specific protein target. Furthermore, by establishing a structure-activity relationship (SAR) for a series of analogs, one can identify the key structural features that are important for the desired activity. mssm.edu This information can then guide the synthesis of the most promising candidates.
Applications in Advanced Materials Science and Industrial Chemical Processes
Role as a Precursor in Polymer Chemistry and Functional Material Synthesis
The bifunctional nature of 4-(Oxan-4-yl)butanoic acid, possessing both a reactive carboxylic acid and a modifiable oxane ring, positions it as a candidate for the synthesis of novel polymers and functional materials.
The carboxylic acid group of this compound allows it to act as a monomer in the synthesis of polyesters and polyamides. Through condensation polymerization with diols or diamines, this compound could be incorporated into polymer backbones. The oxane ring would introduce a flexible, aliphatic, and hydrophilic segment into the polymer chain, potentially influencing properties such as thermal stability, solubility, and biodegradability. While specific research on polyesters derived from this compound is limited, the principles of polyester (B1180765) synthesis are well-established. For instance, bio-based monomers containing tetrahydrofuran (B95107) moieties, which are structurally related to oxane, have been explored for producing sustainable polymers with unique properties.
Table 1: Potential Polymer Properties Influenced by this compound Incorporation
| Property | Potential Influence of the Oxane Moiety |
| Flexibility | The saturated ring structure can impart flexibility to the polymer chain. |
| Solubility | The ether linkage in the oxane ring may enhance solubility in polar solvents. |
| Thermal Properties | The aliphatic nature of the oxane ring would likely influence the glass transition temperature and melting point of the resulting polymer. |
| Biodegradability | The presence of ether and ester linkages could potentially increase the susceptibility of the polymer to degradation. |
As a molecule with a defined geometry and a hydrogen-bonding capable carboxylic acid group, this compound could serve as a linker or building block in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. The oxane ring can act as a bulky, non-coordinating group that influences the porosity and dimensionality of the resulting framework. The synthesis of MOFs typically involves the reaction of organic linkers with metal ions to create porous, crystalline materials with applications in gas storage, separation, and catalysis. While there is no specific literature detailing the use of this compound in MOF synthesis, the principles of reticular chemistry suggest its potential utility in creating novel framework topologies.
Utilization in Specialty Chemical Production
In the realm of specialty chemicals, this compound can serve as a valuable intermediate. Its carboxylic acid function can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These derivatives can then be used in the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals, and fragrances. The tetrahydropyran (B127337) (oxane) moiety is a common structural feature in many biologically active natural products and synthetic drugs, making this compound a potentially useful starting material.
Advanced Catalysis and Process Optimization with this compound Derivatives
Derivatives of this compound could be designed to function as catalysts or ligands in various chemical transformations. For example, the oxane oxygen atom could coordinate with metal centers, and the butanoic acid chain could be functionalized with catalytically active groups. Such tailored molecules could find use in asymmetric catalysis or as phase-transfer catalysts, potentially leading to improved reaction efficiency and selectivity. While research on the catalytic applications of this specific compound is not prominent, the broader class of tetrahydropyran derivatives has been explored in various catalytic systems.
Bio-based Materials and Sustainable Industrial Feedstocks
The synthesis of this compound can potentially start from bio-based feedstocks. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, can be a precursor to various cyclic compounds. The development of synthetic routes from renewable resources would position this compound as a sustainable building block for bio-based polymers and chemicals. The drive towards a circular economy and the replacement of fossil fuel-based feedstocks with renewable alternatives is a significant area of current research. Bio-based polymers offer the potential for reduced environmental impact and new material properties.
Future Directions and Emerging Research Avenues for 4 Oxan 4 Yl Butanoic Acid
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis by accelerating timelines and improving predictive accuracy. mdpi.comnih.gov For 4-(Oxan-4-yl)butanoic acid, these computational tools offer several promising applications. ML algorithms can be trained on existing chemical data to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives, thereby guiding the design of new molecules with enhanced characteristics. mdpi.com
In chemical synthesis, AI can predict the outcomes of reactions and suggest optimal synthetic routes, reducing the need for extensive empirical experimentation. nih.gov For instance, machine learning models could be developed to optimize the reaction conditions for the synthesis of this compound derivatives, leading to higher yields and purity. This data-driven approach can accelerate the "design-make-test-analyze" cycle, a cornerstone of modern medicinal chemistry. nih.gov
Table 1: Potential Applications of AI/ML in the Research of this compound
| Research Phase | AI/ML Application | Potential Impact |
|---|---|---|
| Molecule Design | Generative models to design novel derivatives. | Creation of compounds with optimized target affinity and selectivity. |
| Property Prediction | QSAR models to predict bioactivity and ADMET properties. | Prioritization of synthetic targets and reduction of late-stage failures. |
| Synthesis Planning | Retrosynthesis algorithms to identify efficient synthetic pathways. | Acceleration of compound synthesis and cost reduction. |
| Reaction Optimization | Predictive models for reaction yield and conditions. | Improved efficiency and sustainability of chemical manufacturing. |
Microfluidic and Flow Chemistry for Enhanced Synthesis
Microfluidics and flow chemistry are transforming chemical synthesis from traditional batch processes to continuous manufacturing. abolhasanilab.com These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The synthesis of this compound and its derivatives could greatly benefit from these advanced techniques.
Flow chemistry enables rapid reaction screening and optimization by allowing for automated, small-scale experiments under a wide range of conditions. abolhasanilab.com This approach can significantly reduce development time and material consumption. Furthermore, the inherent safety advantages of microreactors, such as superior heat and mass transfer, make them ideal for handling exothermic or hazardous reactions that can be challenging to control on a large scale in batch reactors.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound Derivatives
| Parameter | Conventional Batch Synthesis | Microfluidic/Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited, potential for thermal runaways. | Excellent, high surface-area-to-volume ratio. |
| Mass Transfer | Often limited by stirring efficiency. | Enhanced due to small channel dimensions. |
| Reaction Control | Less precise control over temperature and mixing. | Precise, real-time control of parameters. |
| Scalability | Complex, often requires re-optimization. | Simpler, by numbering-up or longer run times. |
| Safety | Higher risk with hazardous reagents or exotherms. | Inherently safer due to small reaction volumes. |
Advanced Materials with Tailored Functionalities
The unique structure of this compound, featuring both a carboxylic acid group and a saturated oxane ring, makes it an interesting candidate for the development of advanced materials. The carboxylic acid functional group can be readily modified or used as a point of attachment for polymerization, allowing the compound to be incorporated into larger macromolecular structures.
For example, it could serve as a monomer for the synthesis of novel polyesters or polyamides with specific properties imparted by the oxane moiety, such as altered hydrophilicity, biodegradability, or thermal stability. Additionally, this compound could be used to functionalize the surfaces of nanoparticles or other materials, tailoring their properties for specific applications in fields like drug delivery or diagnostics.
Table 3: Potential Material Applications for this compound
| Material Type | Method of Incorporation | Potential Functionality | Application Area |
|---|---|---|---|
| Biodegradable Polymers | As a monomer in polyester (B1180765) synthesis. | Tunable degradation rates, improved mechanical properties. | Medical implants, sustainable packaging. |
| Functional Coatings | Grafting onto surfaces via the carboxyl group. | Modified surface energy, enhanced biocompatibility. | Medical devices, anti-fouling surfaces. |
| Hydrogels | As a cross-linking agent or functional monomer. | Controlled swelling behavior, drug-loading capacity. | Drug delivery, tissue engineering. |
| Nanoparticle Conjugates | Covalent attachment to nanoparticle surfaces. | Improved stability in biological media, targeted delivery. | Diagnostics, targeted therapeutics. |
Interdisciplinary Applications in Agrochemistry and Environmental Science
The structural motifs present in this compound are relevant to interdisciplinary fields beyond medicine, including agrochemistry and environmental science. In agrochemistry, novel carboxylic acid derivatives are continuously explored for their potential as herbicides, fungicides, or plant growth regulators. For instance, certain butanoic acid derivatives have been investigated for their biological activities, including the inhibition of seedling development. mdpi.com Derivatives of this compound could be synthesized and screened for similar properties, potentially leading to new, effective, and environmentally benign crop protection agents.
In environmental science, there is a growing demand for biodegradable building blocks for polymers to mitigate plastic pollution. As a component of novel polyesters, this compound could contribute to the creation of materials that degrade more readily in the environment. Furthermore, its derivatives could be investigated as tracers in environmental fate studies or as chelating agents for the remediation of contaminated sites.
Addressing Challenges in Scale-Up and Industrial Implementation
The transition of a chemical synthesis from the laboratory bench to industrial-scale production presents numerous challenges, including ensuring consistent product quality, managing reaction safety, and minimizing costs. For this compound, a key future direction will be the development of a robust and economically viable manufacturing process.
Adopting continuous flow manufacturing, as discussed previously, is a primary strategy to address these challenges. Flow processes can mitigate the risks associated with highly exothermic reactions and allow for tighter control over product specifications. Furthermore, process analytical technology (PAT) can be integrated into a continuous setup to monitor the reaction in real-time, enabling immediate adjustments to maintain optimal performance and ensure the final product meets the required quality standards. Developing a scalable synthesis using inexpensive and readily available starting materials will be crucial for the compound's broader industrial implementation. nih.gov
Table 4: Key Considerations for the Industrial Scale-Up of this compound Synthesis
| Challenge Area | Conventional Batch Approach | Potential Flow Chemistry Solution |
|---|---|---|
| Heat Management | Difficult to control in large vessels. | Efficient heat exchange in microreactors. |
| Process Control | Batch-to-batch variability. | Real-time monitoring and control for consistency. |
| Safety | Large volumes of reagents increase risk. | Small reactor volumes minimize potential hazards. |
| Capital Cost | Large, dedicated reactors required. | Smaller, modular, and potentially multi-purpose equipment. |
| Footprint | Large plant footprint. | Significantly smaller manufacturing footprint. |
New Analytical Methodologies for Complex Matrices
As this compound and its derivatives are investigated for pharmaceutical or environmental applications, the development of sensitive and selective analytical methods for their detection and quantification in complex matrices like blood, urine, soil, or water will be essential. Innovations in analytical chemistry are crucial for understanding the pharmacokinetics, metabolism, and environmental fate of these compounds. omicsonline.org
Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), are likely to be the methods of choice. omicsonline.org These techniques offer the high sensitivity and specificity needed to measure low concentrations of the analyte in the presence of numerous interfering substances. Future research may also focus on developing novel sample preparation techniques to improve recovery and reduce matrix effects, as well as exploring high-resolution mass spectrometry for metabolite identification.
Table 5: Advanced Analytical Techniques for this compound
| Analytical Technique | Application | Advantages |
|---|---|---|
| LC-MS/MS | Quantification in biological and environmental samples. | High sensitivity, high selectivity, structural confirmation. |
| High-Resolution MS (HRMS) | Metabolite identification, impurity profiling. | Accurate mass measurement, elemental composition determination. |
| Gas Chromatography-MS (GC-MS) | Analysis of volatile derivatives. | Excellent separation for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of metabolites and impurities. | Definitive structural information. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(Oxan-4-yl)butanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves coupling oxane (tetrahydropyran) derivatives with butanoic acid precursors. A common approach includes:
- Step 1 : Functionalization of oxan-4-ylmethoxy groups via nucleophilic substitution or Mitsunobu reactions (e.g., coupling with bromobutanoic acid derivatives) .
- Step 2 : Hydrolysis or deprotection of intermediates to yield the final carboxylic acid.
Optimization strategies: - Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Temperature Control : Reactions may require reflux in polar aprotic solvents (e.g., DMF, THF) at 80–100°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, XRD) when characterizing derivatives of this compound?
Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological solutions include:
- Dynamic NMR Studies : Analyze temperature-dependent NMR to identify rotamers or tautomers .
- X-ray Crystallography : Resolve ambiguity in stereochemistry by comparing experimental XRD data (e.g., unit cell parameters, bond angles) with computational models (DFT or molecular docking) .
- Cross-Validation : Use complementary techniques like IR spectroscopy (for functional groups) and mass spectrometry (for molecular ion peaks) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizers and ignition sources .
Advanced: What strategies are effective for elucidating the enzyme inhibitory mechanisms of this compound analogs?
Answer:
To study enzyme interactions:
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Kᵢ). For example, test analogs against cyclooxygenase (COX) or kynurenine-3-hydroxylase .
- Docking Simulations : Use software like AutoDock to model ligand-enzyme binding modes, focusing on oxane ring interactions with hydrophobic pockets .
- Mutagenesis Studies : Identify critical amino acid residues by comparing wild-type and mutant enzyme activities .
Basic: What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?
Answer:
- Reverse-Phase HPLC : Use C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% TFA) for high-resolution separation .
- Preparative TLC : Employ silica gel plates and ethyl acetate/hexane (1:1) for rapid small-scale purification.
- Ion-Exchange Chromatography : Separate acidic impurities using Dowex resin at pH 4–5 .
Advanced: How can researchers address low yields in the synthesis of this compound via coupling reactions?
Answer:
Troubleshooting steps:
- Catalyst Optimization : Screen Pd(PPh₃)₄ or CuI for Sonogashira or Ullmann couplings; adjust ligand ratios (e.g., 1,10-phenanthroline) .
- Solvent Effects : Test polar solvents (DMF, DMSO) to stabilize transition states.
- Protecting Groups : Introduce tert-butyl or benzyl groups to prevent side reactions at the carboxylic acid moiety .
Basic: What spectroscopic methods are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify oxane ring protons (δ 1.5–3.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (O-H) broad peak at ~2500–3000 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Answer:
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reactivity Descriptors : Use Fukui indices to identify atoms prone to electrophilic attack .
- Solvent Modeling : Simulate solvent effects (e.g., COSMO-RS) to optimize reaction media .
Basic: What are the storage and stability guidelines for this compound?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxane ring-opening) .
Advanced: How can researchers design analogs of this compound to enhance bioavailability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
